molecular formula C11H14BrNO3 B6298742 Tert-butyl 5-bromo-4-methoxynicotinate CAS No. 2225879-35-4

Tert-butyl 5-bromo-4-methoxynicotinate

Cat. No.: B6298742
CAS No.: 2225879-35-4
M. Wt: 288.14 g/mol
InChI Key: FRSZMIUNBASLNE-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-4-methoxynicotinate is a chemical compound with the molecular formula C11H14BrNO3 It is a derivative of nicotinic acid and features a bromine atom at the 5-position and a methoxy group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-4-methoxynicotinate typically involves the bromination of a nicotinic acid derivative followed by esterification. One common method includes the bromination of 4-methoxynicotinic acid using bromine or a brominating agent under controlled conditions. The resulting 5-bromo-4-methoxynicotinic acid is then esterified with tert-butyl alcohol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination and esterification steps are carefully monitored to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-4-methoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-4-methoxynicotinate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyridine ring can influence its binding affinity and reactivity with biological molecules. The compound may act by inhibiting enzymes or modulating receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-bromo-4-methoxynicotinate is unique due to the presence of both bromine and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

tert-butyl 5-bromo-4-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-5-13-6-8(12)9(7)15-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSZMIUNBASLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=CC(=C1OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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